3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one
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Overview
Description
3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one is a complex heterocyclic compound that features both indole and pyrido[2,3-d]pyrimidin-2-one moieties. The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the synthesis might start with the preparation of an indole derivative, followed by its reaction with a pyrido[2,3-d]pyrimidin-2-one precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyrido[2,3-d]pyrimidin-2-one moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, potentially modulating their activity. This compound may interfere with cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidin-2-one Derivatives: Similar compounds include pyrido[2,3-d]pyrimidin-5-one, which also shows significant biological activity.
Uniqueness
3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one is unique due to the combination of the indole and pyrido[2,3-d]pyrimidin-2-one moieties, which may confer a distinct set of biological activities and chemical properties. This dual structure allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17N5O |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C17H17N5O/c1-2-22-10-13-14(6-8-19-16(13)21-17(22)23)20-12-4-3-11-5-7-18-15(11)9-12/h3-9,18H,2,10H2,1H3,(H2,19,20,21,23) |
InChI Key |
BXYJFKWQJVSGRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C=CN=C2NC1=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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